

Spectral Data Analysis of Flagranone C: A Technical Overview

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Compound of Interest

Compound Name: *Flagranone C*

Cat. No.: *B1250816*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for **Flagranone C**, a natural product isolated from the nematode-trapping fungus *Arthrobotrys flagrans* (also known as *Duddingtonia flagrans*). While the definitive structure of **Flagranone C** has been elucidated, this document aims to compile and present the publicly available spectroscopic information and outline the standard methodologies for acquiring such data.

Introduction to Flagranone C

Flagranone C is a cyclohexenoxide antibiotic with the molecular formula $C_{16}H_{16}O_8$ and a CAS number of 255064-43-8. Its structure was first reported by M. G. Anderson et al. in the *Journal of Antibiotics* in 1999. The elucidation of its chemical architecture was achieved through a combination of spectroscopic techniques, which are fundamental in the characterization of novel natural products.

Spectral Data Summary

A comprehensive search of scientific literature and spectral databases did not yield specific, publicly available quantitative spectral data for **Flagranone C**. The primary publication announcing its discovery describes the use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structure determination but does not provide the detailed raw data (e.g., chemical shifts, mass-to-charge ratios, or absorption frequencies) in its accessible format.

Therefore, the following tables are presented as templates that would typically be used to summarize such data.

Table 1: NMR Spectral Data for **Flagranone C** (^1H and ^{13}C NMR)

^1H NMR (Proton)		^{13}C NMR (Carbon)	
Chemical Shift (δ) ppm	Multiplicity, Coupling Constant (J) Hz	Chemical Shift (δ) ppm	Carbon Type
Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
...

Table 2: Mass Spectrometry (MS) Data for **Flagranone C**

Ionization Mode	m/z (Mass-to- Charge Ratio)	Relative Intensity (%)	Proposed Fragment
Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
...

Table 3: Infrared (IR) Spectroscopy Data for **Flagranone C**

Wavenumber (cm^{-1})	Intensity (s, m, w, br)	Functional Group Assignment
Data not publicly available	Data not publicly available	Data not publicly available
...

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments typically employed in the structural elucidation of a novel natural product like **Flagranone C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation:

- A few milligrams of the purified **Flagranone C** sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.
- ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain insights into the fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- A dilute solution of **Flagranone C** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the mass spectrometer or injected into the LC system.

Data Acquisition:

- Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
- MS/MS (Tandem Mass Spectrometry): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which helps in identifying structural motifs.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

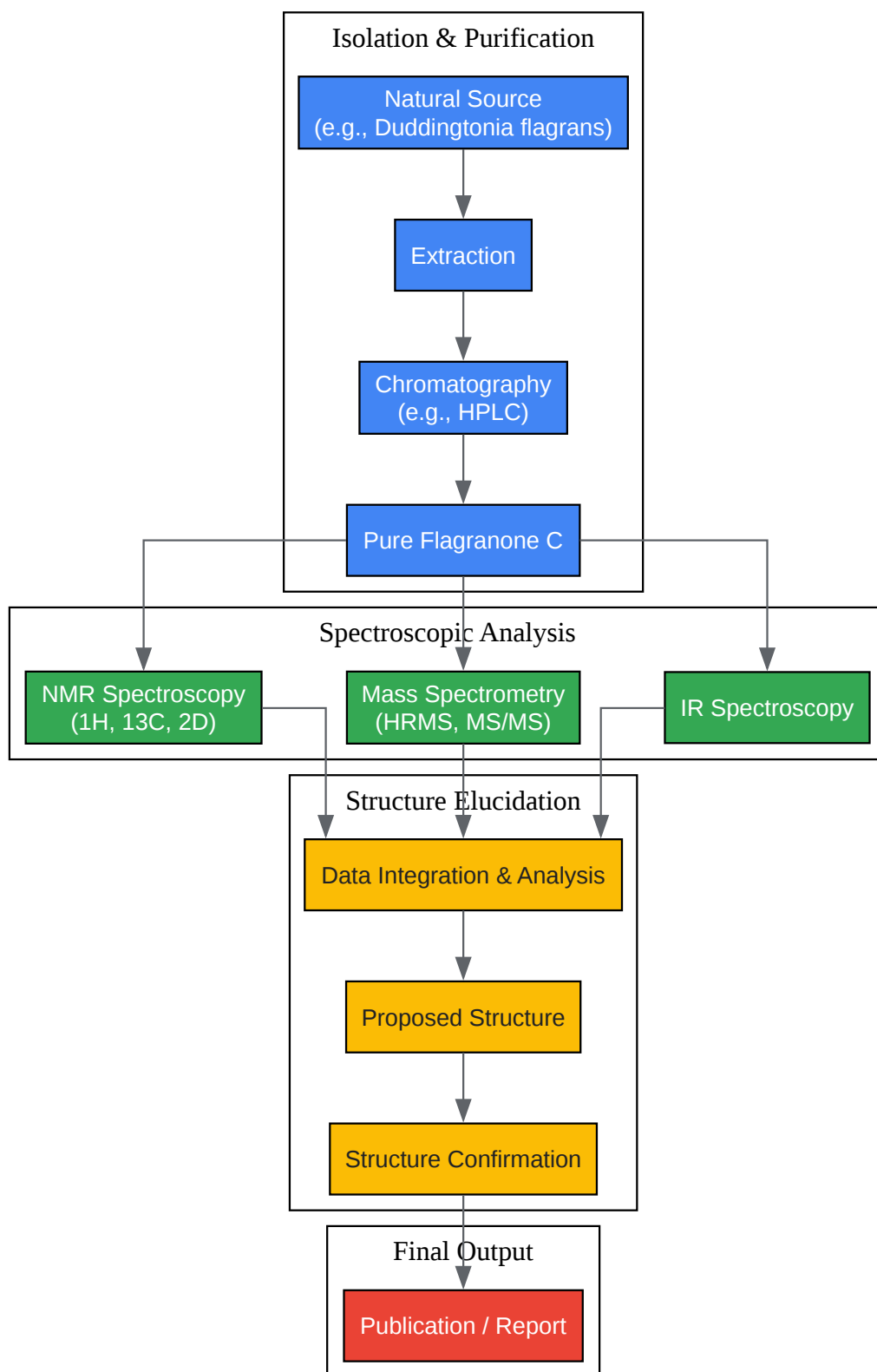
- Thin Film: A small amount of the sample is dissolved in a volatile solvent and a drop is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet.
- ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically $4000\text{--}400\text{ cm}^{-1}$). The resulting spectrum shows

absorption bands corresponding to the vibrational frequencies of the functional groups present.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a novel natural product.



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Workflow for Natural Product Spectral Analysis.

This guide serves as a foundational resource for professionals engaged in natural product research and drug development. While specific spectral data for **Flagranone C** remains elusive in the public domain, the outlined protocols and workflow provide a robust framework for the characterization of this and other novel chemical entities.

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